molecular formula C26H27N3O4S B505364 N-{4-[({[4-(benzyloxy)benzoyl]amino}carbothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide

N-{4-[({[4-(benzyloxy)benzoyl]amino}carbothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide

Cat. No.: B505364
M. Wt: 477.6g/mol
InChI Key: GVOLQYGSRYCIBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[({[4-(benzyloxy)benzoyl]amino}carbothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide is a complex organic compound with a unique structure that includes a benzyloxybenzoyl group, a carbothioyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[({[4-(benzyloxy)benzoyl]amino}carbothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 4-(benzyloxy)benzoic acid, which is then converted into its corresponding acid chloride using reagents such as thionyl chloride. This intermediate is then reacted with 4-amino-2-methoxyphenyl-2-methylpropanamide in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield. Additionally, purification steps like recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[({[4-(benzyloxy)benzoyl]amino}carbothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

N-{4-[({[4-(benzyloxy)benzoyl]amino}carbothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{4-[({[4-(benzyloxy)benzoyl]amino}carbothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler compound with a benzyl group attached to an amine.

    Palladium(II) acetate: Used in similar catalytic applications but with a different metal center.

    1D Open-Framework Metal Phosphates:

Uniqueness

N-{4-[({[4-(benzyloxy)benzoyl]amino}carbothioyl)amino]-2-methoxyphenyl}-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C26H27N3O4S

Molecular Weight

477.6g/mol

IUPAC Name

N-[[3-methoxy-4-(2-methylpropanoylamino)phenyl]carbamothioyl]-4-phenylmethoxybenzamide

InChI

InChI=1S/C26H27N3O4S/c1-17(2)24(30)28-22-14-11-20(15-23(22)32-3)27-26(34)29-25(31)19-9-12-21(13-10-19)33-16-18-7-5-4-6-8-18/h4-15,17H,16H2,1-3H3,(H,28,30)(H2,27,29,31,34)

InChI Key

GVOLQYGSRYCIBX-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)OC

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)OC

Origin of Product

United States

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